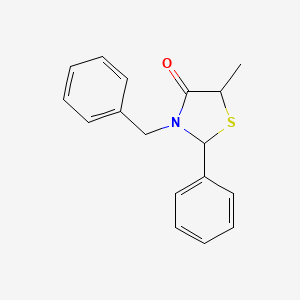

3-Benzyl-5-methyl-2-phenyl-thiazolidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-5-methyl-2-phenyl-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NOS/c1-13-16(19)18(12-14-8-4-2-5-9-14)17(20-13)15-10-6-3-7-11-15/h2-11,13,17H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLUQWGMVIXYIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(S1)C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 3 Benzyl 5 Methyl 2 Phenyl Thiazolidin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. For 3-Benzyl-5-methyl-2-phenyl-thiazolidin-4-one, the expected chemical shifts (δ) are influenced by the electron-withdrawing effects of the carbonyl group, the sulfur and nitrogen heteroatoms, and the anisotropy of the aromatic rings.

The protons of the phenyl and benzyl (B1604629) groups are expected to resonate in the aromatic region, typically between 7.0 and 7.5 ppm. The benzylic protons (CH₂) will likely appear as a singlet or a pair of doublets, depending on their magnetic equivalence, in the range of 4.0-5.0 ppm. The methine proton at the C2 position of the thiazolidinone ring is anticipated to show a signal around 5.5-6.0 ppm. The proton at the C5 position, adjacent to the methyl group, is expected to be a quartet in the range of 3.8-4.2 ppm, while the methyl protons at C5 would appear as a doublet around 1.5-1.7 ppm.

Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (δ, ppm) |

|---|---|

| Phenyl-H | 7.2 - 7.5 |

| Benzyl-H | 7.0 - 7.3 |

| Benzyl-CH₂ | 4.0 - 5.0 |

| C2-H | 5.5 - 6.0 |

| C5-H | 3.8 - 4.2 |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The carbonyl carbon (C=O) of the thiazolidinone ring is the most deshielded and is expected to have a chemical shift in the range of 170-175 ppm. The aromatic carbons of the phenyl and benzyl groups will typically appear between 125 and 140 ppm. The C2 and C5 carbons of the thiazolidinone ring are expected to resonate around 60-65 ppm and 30-35 ppm, respectively. The benzylic carbon is anticipated in the 45-50 ppm region, and the methyl carbon at C5 is expected to be the most shielded, with a chemical shift around 15-20 ppm.

Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (C4) | 170 - 175 |

| Phenyl & Benzyl (Aromatic) | 125 - 140 |

| C2 | 60 - 65 |

| Benzyl-CH₂ | 45 - 50 |

| C5 | 30 - 35 |

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy) would reveal scalar couplings between protons, primarily confirming the coupling between the C5-H proton and the protons of the C5-methyl group.

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and their attached carbons, for instance, linking the C5-H proton signal to the C5 carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide insights into the through-space proximity of protons, helping to determine the molecule's conformation and the relative stereochemistry at the C2 and C5 positions.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The most characteristic absorption for this compound is the strong carbonyl (C=O) stretching vibration of the lactam, which is expected in the range of 1680-1720 cm⁻¹. The C-N stretching vibration of the tertiary amide is anticipated around 1350-1450 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹. The C-S stretching vibration is typically weak and appears in the fingerprint region between 600 and 800 cm⁻¹.

Expected IR Absorption Frequencies

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| C=O (Amide) | 1680 - 1720 |

| C-N | 1350 - 1450 |

| Aromatic C-H | 3000 - 3100 |

| Aliphatic C-H | 2850 - 3000 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. The molecular formula for this compound is C₁₇H₁₇NOS.

The molecular ion peak (M⁺) would confirm the molecular weight. Common fragmentation patterns for thiazolidinones involve cleavage of the thiazolidinone ring. Expected fragmentation could include the loss of the benzyl group (C₇H₇), the phenyl group (C₆H₅), or cleavage of the thiazolidinone ring to produce characteristic fragment ions.

Predicted Mass Spectrometry Fragmentation

| Fragment | Structure |

|---|---|

| Benzyl cation | [C₇H₇]⁺ |

| Phenyl cation | [C₆H₅]⁺ |

X-ray Crystallography for Solid-State Molecular Structure Determination

For 3-Benzyl-2-phenyl-1,3-thiazolidin-4-one, the crystal system is monoclinic. nih.gov The thiazolidine (B150603) ring is nearly planar, and it forms significant dihedral angles with the terminal phenyl rings. nih.gov In the crystal structure, molecules are linked by weak intermolecular C-H···O hydrogen bonds, forming chains. nih.gov It is expected that this compound would exhibit a similar molecular conformation and crystal packing, with the methyl group at the C5 position influencing the precise bond angles and intermolecular interactions.

Crystallographic Data for the Analogous 3-Benzyl-2-phenyl-1,3-thiazolidin-4-one

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Dihedral Angle (Thiazolidine/Phenyl 1) | 88.01° |

| Dihedral Angle (Thiazolidine/Phenyl 2) | 87.21° |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. This process provides the percentage by mass of each element present, which is then compared against the theoretical values calculated from the compound's molecular formula. A close correlation between the experimental and calculated values serves as a crucial verification of the compound's purity and empirical formula.

For this compound, the molecular formula is C₁₇H₁₇NOS. Based on this formula, the theoretical elemental composition has been calculated.

The verification of the successful synthesis and purity of this compound is supported by comparing the theoretically calculated elemental percentages with experimentally obtained data. The molecular formula of the compound is established as C₁₇H₁₇NOS.

The theoretical elemental composition, derived from the molecular formula, provides a benchmark for the expected percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). These calculated values are presented in the data table below. While extensive searches of scientific literature were conducted to find experimentally determined elemental analysis data for this specific compound, no such data was located. Therefore, the table presents the calculated theoretical values which are essential for the verification of any future synthesis of this compound.

Table 1: Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 72.05 |

| Hydrogen | H | 6.05 |

| Nitrogen | N | 4.94 |

| Sulfur | S | 11.31 |

Note: The theoretical percentages are calculated based on the molecular formula C₁₇H₁₇NOS and the atomic masses of the constituent elements.

The comparison between theoretical and experimental values is a standard procedure in the characterization of new chemical entities. A negligible difference between these values would confirm the elemental composition and high purity of the synthesized compound.

Computational and Theoretical Investigations of 3 Benzyl 5 Methyl 2 Phenyl Thiazolidin 4 One

Quantum Chemical Studies: Electronic Structure and Stability

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of 3-Benzyl-5-methyl-2-phenyl-thiazolidin-4-one at the molecular level.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of thiazolidin-4-one derivatives. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91 (Becke, 3-parameter, Perdew-Wang-91) are commonly employed in conjunction with various basis sets to achieve a balance between computational cost and accuracy.

These calculations are used to optimize the molecular geometry of this compound, determining the most stable three-dimensional arrangement of its atoms. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties. Furthermore, DFT calculations are used to predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectroscopy data to confirm the structural integrity of the synthesized compound.

The choice of functional and basis set can influence the results, with hybrid functionals like B3LYP and B3PW91 often providing reliable predictions for organic molecules. For instance, studies on related heterocyclic systems have shown that B3PW91 can sometimes yield bond distances that are in closer agreement with experimental data.

Table 1: Representative Optimized Geometrical Parameters for a Thiazolidin-4-one Core (Calculated using DFT)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C2-S1 | 1.85 |

| C2-N3 | 1.47 |

| N3-C4 | 1.38 |

| C4=O | 1.22 |

| C4-C5 | 1.53 |

| C5-S1 | 1.83 |

| ∠ C2-N3-C4 | 115.0 |

| ∠ N3-C4-C5 | 110.0 |

| ∠ C4-C5-S1 | 105.0 |

| ∠ C5-S1-C2 | 95.0 |

| ∠ S1-C2-N3 | 108.0 |

Note: The data in this table is representative of a generic thiazolidin-4-one core and is intended for illustrative purposes. Actual values for this compound may vary.

The thiazolidin-4-one ring is not perfectly planar and can adopt different conformations. Conformational analysis of this compound involves identifying the various stable conformers and determining their relative energies. The presence of substituents at positions 2, 3, and 5 introduces additional conformational flexibility.

The orientation of the benzyl (B1604629) and phenyl groups, as well as the methyl group, can lead to several low-energy conformers. Computational methods are used to rotate key dihedral angles and perform geometry optimizations for each resulting structure to map out the potential energy surface. This analysis helps in identifying the global minimum energy conformation, which is the most likely structure of the molecule under normal conditions.

Furthermore, these studies can elucidate the energy barriers associated with isomerization between different conformers. High energy barriers suggest that the molecule is locked in a specific conformation, while lower barriers indicate that it can easily interconvert between different shapes. For some thiazolidinone derivatives, the energy gaps between conformers can be significant, indicating a single dominant conformation. ekb.eg

Table 2: Illustrative Relative Energies of Different Conformers of a Substituted Thiazolidin-4-one

| Conformer | Dihedral Angle (°) (e.g., C2-N3-C(benzyl)-C(phenyl)) | Relative Energy (kcal/mol) |

| A | 60 | 0.00 (Global Minimum) |

| B | 180 | 2.5 |

| C | -60 | 3.1 |

Note: This table presents hypothetical data to illustrate the concept of conformational analysis. The actual values for this compound would require specific calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties.

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited, as it requires less energy to promote an electron from the HOMO to the LUMO. This can indicate a higher propensity for chemical reactions and potential biological activity. Conversely, a large HOMO-LUMO gap implies higher stability and lower reactivity.

The distribution of the HOMO and LUMO across the molecule can also provide insights into the regions that are most likely to be involved in electron transfer processes. For this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the phenyl rings and the sulfur atom, while the LUMO is often distributed over the carbonyl group and the thiazolidinone ring.

Table 3: Representative HOMO-LUMO Energies and Energy Gaps for Thiazolidin-4-one Analogs

| Compound Analog | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Analog 1 | -6.25 | -1.50 | 4.75 |

| Analog 2 | -6.10 | -1.75 | 4.35 |

| Analog 3 | -6.40 | -1.45 | 4.95 |

Note: The data provided is for illustrative purposes and represents typical values for thiazolidin-4-one derivatives.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It provides a color-coded map of the electrostatic potential on the electron density surface, which helps in identifying the regions that are rich or deficient in electrons.

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electrons and are prone to electrophilic attack. In this compound, these regions are expected to be around the carbonyl oxygen and the sulfur atom. Regions of positive electrostatic potential (typically colored blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack. These are often found around the hydrogen atoms.

The MEP map is a useful predictor of intermolecular interactions and chemical reactivity, providing a visual guide to how the molecule will interact with other chemical species.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Table 4: Illustrative Stabilization Energies from NBO Analysis for a Thiazolidin-4-one Derivative

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N3 | σ* (C2-S1) | 3.5 |

| LP(1) N3 | σ* (C4-C5) | 4.2 |

| LP(1) O | σ* (N3-C4) | 2.8 |

| LP(2) S1 | σ* (C2-N3) | 1.5 |

Note: This table presents hypothetical data to illustrate the types of interactions and stabilization energies that can be obtained from NBO analysis.

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques, such as molecular dynamics (MD), are employed to study the dynamic behavior of this compound. MD simulations provide a time-dependent picture of the molecule's motion and its interactions with its environment, such as a solvent or a biological macromolecule.

These simulations can be used to explore the conformational landscape of the molecule in a more dynamic context, observing how it samples different conformations over time. This is particularly relevant for understanding how the molecule might adapt its shape to bind to a receptor or an enzyme active site.

In the context of drug design, MD simulations are often used to assess the stability of a ligand-protein complex. By simulating the complex over a period of time, researchers can observe whether the ligand remains bound to the active site and identify the key interactions that contribute to binding stability. This information is invaluable for the rational design of more potent and selective therapeutic agents. For thiazolidinone derivatives, MD simulations have been used to confirm the stability of their binding within the active sites of various protein targets. lac-bac.gc.ca

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For thiazolidin-4-one derivatives, MD simulations serve to assess the stability of the compound's conformation, particularly when it is bound to a biological target such as a protein.

Studies on similar 5-substituted thiazolidin-4-one derivatives have utilized MD simulations to confirm the stability of ligand-protein complexes. mdpi.comnih.gov These simulations, often run for hundreds of nanoseconds, track the positional changes and interactions of the compound within the protein's binding site. nih.gov The results from such simulations can calculate binding free energies (ΔGbind), where negative values indicate stable binding. nih.gov For instance, simulations have shown that thiazolidin-4-one compounds can remain stably bound within the active sites of enzymes like acetylcholinesterase. mdpi.comnih.gov This stability is crucial for a compound to exert its biological effect. These computational experiments provide a dynamic picture that complements the static view from molecular docking, confirming that the predicted binding pose is maintained over time.

Ligand-Based Drug Design

Ligand-based drug design is a strategy employed when the three-dimensional structure of a biological target is unknown. This approach relies on the knowledge of other molecules—ligands—that are known to bind to the target. The thiazolidin-4-one core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets. ump.edu.plnih.gov

This versatility makes the thiazolidin-4-one nucleus an excellent candidate for ligand-based design. ump.edu.pl By analyzing the structure-activity relationships (SAR) of a series of known active thiazolidin-4-one derivatives, researchers can develop a pharmacophore model. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. New compounds, such as this compound, can then be designed to fit this pharmacophore model, with the expectation that they will exhibit similar or improved activity against the intended target. The diverse biological activities reported for this class of compounds—including antimicrobial, anticancer, and anti-inflammatory effects—underscore the success of modifying this scaffold to interact with numerous targets. nih.govnih.gov

Molecular Docking Studies: Predictive Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein target.

Identification of Potential Molecular Targets and Binding Sites

Given the broad spectrum of biological activities reported for the thiazolidin-4-one scaffold, molecular docking studies are instrumental in identifying and validating potential molecular targets. mdpi.comump.edu.pl For derivatives similar to this compound, docking has been used to explore interactions with a wide array of proteins.

Potential targets identified for the thiazolidin-4-one class include:

Enzymes involved in cancer: Protein kinases, Cyclooxygenase (COX), and Bcl-2. nih.govresearchgate.nettandfonline.com

Enzymes targeted for antimicrobial activity: MurB and CYP51 14α-lanosterol demethylase. nih.govresearchgate.netnih.gov

Enzymes related to inflammation: Lipoxygenase (LOX) and Cyclooxygenase (COX). nih.govnih.gov

Enzymes implicated in neurological disorders: Acetylcholinesterase. mdpi.comnih.gov

Other enzymes: Tyrosinase and matrix metalloproteinases (MMPs). mdpi.comresearchgate.netnih.gov

These studies predict how the ligand fits into the binding site or active site of the target protein, providing a rationale for its potential biological activity. tandfonline.com

Analysis of Ligand-Protein Interactions

The stability of a ligand-protein complex is determined by various non-covalent interactions. Docking studies provide a detailed analysis of these interactions. For thiazolidin-4-one derivatives, the primary interactions observed are hydrogen bonding and hydrophobic interactions. tandfonline.comnih.gov

Hydrogen Bonding: The carbonyl group at position 4 of the thiazolidin-4-one ring is a key hydrogen bond acceptor, frequently interacting with amino acid residues in the active site of target proteins. researchgate.net

Hydrophobic and π-π Interactions: The aromatic rings present in this compound (the benzyl and phenyl groups) are expected to form significant hydrophobic and π-π stacking interactions with aromatic amino acid residues such as tyrosine (Tyr), phenylalanine (Phe), and tryptophan (Trp) within the binding pocket. nih.gov

For example, docking studies of thiazolidin-4-one derivatives with acetylcholinesterase have shown π-π interactions with residues like Tyr341, while hydrogen bonds are formed with other residues like Val294 and Glu292. nih.gov Similarly, interactions with COX-2 can involve hydrogen bonds with glutamine and tyrosine, alongside hydrophobic interactions. tandfonline.com

| Target Enzyme | Interacting Amino Acid Residues | Type of Interaction | Source |

|---|---|---|---|

| Triazoloquinazolines | ILE682, GLN716, PHE719, TYR683 | Hydrogen Bond, π-π Interaction | nih.gov |

| Acetylcholinesterase | TYR341, VAL294, GLU292 | π-π Interaction, Hydrogen Bond | nih.gov |

| COX-2 | GLN42, TYR136, CYS47, HIS39 | Hydrogen Bond (Backbone), Hydrophobic | tandfonline.com |

| 15-LOX | - | Hydrophobic Interactions | nih.gov |

| E. coli MurB | - | Hydrogen Bond | nih.gov |

Binding Affinity Prediction and Scoring

A key output of molecular docking is a scoring function that estimates the binding affinity between the ligand and the protein, typically expressed in kcal/mol. tandfonline.comnih.gov Lower (more negative) values indicate a stronger predicted binding affinity. These scores are used to rank different compounds and predict which are most likely to be potent inhibitors.

For instance, docking studies of thiazolidin-4-one derivatives against the InhA enzyme, a target in Mycobacterium tuberculosis, have shown strong binding affinities with scores as low as -10.61 kcal/mol. nih.gov Similarly, when docked against COX-2, derivatives have shown binding energies around -7.5 kcal/mol. tandfonline.com These predicted affinities help prioritize which compounds should be synthesized and tested experimentally.

| Compound Class | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Source |

|---|---|---|---|

| Thiazolidin-4-one conjugates | InhA enzyme (Mtb) | -10.3 to -10.61 | nih.gov |

| β-aroylacrylic acid-thiazolidin-4-one hybrids | COX-2 | -7.2 to -7.5 | tandfonline.com |

| Adamantanyl-thiazolidinone derivatives | COX/LOX | -12.22 | nih.gov |

Specific Enzymatic Targets

Based on extensive research on the thiazolidin-4-one scaffold, docking studies have identified several specific enzymes as high-potential targets.

MurB: The bacterial enzyme MurB is a validated target for antibacterial agents. Thiazolidin-4-ones have been designed and shown to inhibit this enzyme. researchgate.net Docking studies suggest the carbonyl moiety of the thiazolidinone ring can mimic the diphosphate (B83284) group of the native substrate, which is crucial for binding and inhibition. nih.govresearchgate.net This makes MurB a likely target for antibacterial thiazolidin-4-ones. nih.gov

CYP51: The enzyme 14α-lanosterol demethylase (CYP51) is a critical component in the biosynthesis of ergosterol (B1671047) in fungi. Inhibition of CYP51 is a primary mechanism for antifungal drugs. nih.gov Molecular docking studies have indicated that thiazolidin-4-one derivatives can bind effectively to the active site of CYP51, suggesting this is a probable mechanism for their observed antifungal activity. researchgate.netnih.gov

COX/LOX: Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway. Thiazolidin-4-one derivatives have been investigated as single inhibitors of COX or LOX, as well as dual inhibitors of both. nih.govacs.orgresearchgate.net Docking studies have been used to propose the binding modes of these compounds within the active sites of COX-1, COX-2, and 15-LOX, helping to explain their anti-inflammatory effects. acs.org

Acetylcholinesterase: As a key enzyme in the nervous system, acetylcholinesterase (AChE) is a target for treating conditions like Alzheimer's disease. In silico studies have identified thiazolidin-4-one derivatives as potential AChE inhibitors. mdpi.com Molecular dynamics simulations have further supported these findings by showing that these compounds can form stable complexes with AChE. mdpi.comnih.gov

Tyrosinase: Tyrosinase is the rate-limiting enzyme in melanin (B1238610) production, making it a target for agents used to treat pigmentation disorders. nih.gov Several studies have reported on thiazolidine-2,4-dione derivatives as potent tyrosinase inhibitors, with molecular docking used to elucidate the binding interactions within the enzyme's active site. researchgate.netnih.gov

Protein Kinases: Protein kinases are a large family of enzymes that regulate many cellular processes, and their dysregulation is a hallmark of cancer. nih.gov The thiazolidin-4-one scaffold has been successfully used to develop inhibitors of various protein kinases, including CDK2 and Pim-1 kinase. nih.govnih.gov These compounds often act as ATP-competitive inhibitors, and docking studies are essential for understanding their interactions within the ATP-binding pocket of the kinase. nih.gov

Exploration of Biological Activities and Mechanistic Insights of 3 Benzyl 5 Methyl 2 Phenyl Thiazolidin 4 One Analogues

Structure-Activity Relationship (SAR) Studies of Thiazolidin-4-one Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity, guiding the design of more potent and selective therapeutic agents. nih.govresearchgate.net For the thiazolidin-4-one core, SAR studies have highlighted the profound impact of substituents at the N-3, C-2, and C-5 positions. researchgate.net

The substituent at the N-3 position of the thiazolidin-4-one ring plays a critical role in modulating biological activity. Variations at this position can significantly alter the compound's potency and target specificity. orientjchem.org

Research has shown that introducing different aryl or heterocyclic moieties at the N-3 position can lead to a wide spectrum of pharmacological effects. For instance, in a series of 2,3-diaryl-1,3-thiazolidin-4-ones tested for anti-HIV activity, the presence of a 2-pyridyl substituent at the N-3 position was identified as an important requirement for inhibitory action against HIV-1 replication. orientjchem.org Another study on thiazolidine-4-one-phenylaminopyrimidine hybrids revealed that the N-3 position, when linked to a phenylaminopyrimidine moiety, could yield compounds with significant anticancer activity against chronic myeloid leukemia cells. mdpi.com

The benzyl (B1604629) group itself, as seen in the parent compound, is a common feature in many bioactive thiazolidin-4-ones. Its aromatic nature and conformational flexibility can facilitate crucial interactions with biological targets. Modifications to the benzyl ring, such as the introduction of various substituents, can further refine these interactions. For example, incorporating a quinazoline (B50416) moiety at the N-3 position of the thiazolidin-4-one ring was found to decrease cytotoxic activity against certain cancer cell lines. nih.gov

Table 1: Influence of N-3 Substituents on Biological Activity

| N-3 Substituent | Target/Activity | Key Finding | Reference |

|---|---|---|---|

| 2-Pyridyl | Anti-HIV | Identified as an important feature for inhibiting HIV-1 replication. | orientjchem.org |

| Phenylaminopyrimidine | Anticancer (K-562 cells) | Resulted in hybrids with notable antileukemic activity. | mdpi.com |

| Quinazoline | Anticancer (A549, MDA-MB-231 cells) | Decreased cytotoxic activity compared to other substituents. | nih.gov |

The C-2 position of the thiazolidin-4-one scaffold is another key site for structural modification that heavily influences biological outcomes. researchgate.net The nature of the substituent at this position, particularly when it is an aromatic ring like phenyl, is a determining factor for activity. nih.gov

Studies have demonstrated that substitutions on the C-2 phenyl ring can drastically alter a compound's potency. For example, Gopalakrishnan et al. synthesized a series of 2-phenyl-3-(4,6-diarylpyrimidin-2-yl) thiazolidin-4-ones and found that an electron-donating methoxy (B1213986) (-OCH3) group at the para-position of the C-2 phenyl ring conferred maximum antibacterial activity. ekb.eg Conversely, compounds with electron-withdrawing groups like chloro and fluoro at the same position did not enhance antibacterial effects. ekb.eg In contrast, another study indicated that the presence of a halogen, specifically a chloro group at the ortho-position of the C-2 phenyl ring, was a key requirement for anti-HIV activity. orientjchem.org The presence of a phenyl group is often considered a crucial factor for determining the activity of these compounds. nih.gov

Table 2: Effect of C-2 Phenyl Ring Substituents on Antibacterial and Antiviral Activity

| Substituent on C-2 Phenyl Ring | Position | Observed Activity | Key Finding | Reference |

|---|---|---|---|---|

| -OCH3 (Methoxy) | para (4-) | Antibacterial | Exerted maximum activity against tested bacterial strains. | ekb.eg |

| -Cl (Chloro) | para (4-) | Antibacterial | Did not improve antibacterial activity. | ekb.eg |

| -F (Fluoro) | para (4-) | Antibacterial | Did not improve antibacterial activity. | ekb.eg |

| -Cl (Chloro) | ortho (2-) | Anti-HIV | An important requirement for potent anti-HIV-1 activity. | orientjchem.org |

The C-5 position of the thiazolidin-4-one ring is a common site for substitution, and the presence of even a small alkyl group like methyl can have a significant impact on biological activity. orientjchem.orgresearchgate.net

In one study focusing on antiviral agents, a series of hydrazinylidene thiazolidin-4-one derivatives were tested against yellow fever virus and bovine viral diarrhea virus (BVDV). ekb.eg The research concluded that the introduction of a methyl group at the C-5 position of the thiazolidinone ring was directly responsible for producing detectable antiviral activity. ekb.eg Similarly, several 2,3-diaryl-1,3-thiazolidin-4-ones bearing a methyl group at the C-5 position have been synthesized and investigated as potential anti-HIV agents, suggesting the importance of this substitution for antiviral properties. orientjchem.org The methylene (B1212753) carbon at the C-5 position possesses nucleophilic activity, making it a frequent target for reactions like Knoevenagel condensation to create 5-ylidene derivatives, which often show enhanced antimicrobial properties. orientjchem.orgpsu.edu

The three-dimensional conformation of thiazolidin-4-one derivatives is a critical determinant of their interaction with biological targets. The flexibility or rigidity of the heterocyclic ring system can influence how well the molecule fits into an enzyme's active site or a receptor's binding pocket. mdpi.com

Conformational analysis of 5-substituted thiazolidin-4-one derivatives using Density Functional Theory (DFT) calculations and 2D-NMR experiments has shown that these molecules tend to adopt a stable exo conformation. mdpi.com In this conformation, the substituent at the C-5 position is directed away from the main ring structure. The heterocyclic ring itself can adopt different conformations, such as an envelope shape. researchgate.net Understanding the stable conformers and the energy barriers for isomerization is essential, as the specific shape of the molecule is what ultimately governs its biological function. These studies indicate that thiazolidine-4-ones can form stable conformers that are crucial for their bioactivity. mdpi.com

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug design to create compounds with improved affinity, better efficacy, or a dual mode of action. nih.govbiointerfaceresearch.com The thiazolidin-4-one scaffold is frequently used in this approach due to its synthetic accessibility and broad biological profile. ekb.egnih.gov

Several successful hybridization strategies involving the thiazolidin-4-one core have been reported:

Pyrrole–Thiazolidinone Hybrids : These molecules have exhibited potent cytotoxicity against multiple cancer cell lines, with some derivatives showing inhibitory activity against cyclin-dependent kinase 2 (CDK2). nih.gov

Isatin (B1672199)–Thiazolidinone Hybrids : The combination of isatin and thiazolidin-4-one moieties has yielded compounds with significant anticancer activity. mdpi.com

Imidazopyridine–Thiazolidinone Hybrids : Derivatives from this class have shown potent activity against breast and prostate cancer cell lines, with substituents on the C-5 benzylidene moiety playing a key role. nih.gov

Thiadiazole–Thiazolidinone Hybrids : The fusion of 1,3,4-thiadiazole (B1197879) and thiazolidin-4-one rings has produced a new class of potential acetylcholinesterase (AChE) inhibitors for conditions like Alzheimer's disease. biointerfaceresearch.com

Benzothiazole–Thiazolidinone Hybrids : These compounds have been evaluated for antioxidant activity, demonstrating the versatility of the hybridization approach. mdpi.com

This strategy effectively leverages the biological activities of different heterocyclic systems to generate novel lead compounds. nih.gov

Mechanistic Investigations of In Vitro Biological Activities (excluding clinical data)

Understanding the mechanism of action at a molecular level is fundamental to drug development. For thiazolidin-4-one analogues, various in vitro studies have shed light on how they exert their biological effects, primarily through enzyme inhibition and interference with cellular processes.

Several thiazolidin-4-one derivatives have been identified as potent enzyme inhibitors. For example, certain analogues show significant inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, two enzymes relevant to diabetes. ekb.eg Other derivatives have been developed as inhibitors of acetylcholinesterase (AChE), an enzyme targeted in Alzheimer's disease therapy. biointerfaceresearch.com In the realm of cancer research, thiazolidin-4-one hybrids have been found to inhibit angiogenesis-promoting enzymes such as VEGFR-2, PDGFRα, and PDGFRβ at nanomolar concentrations. nih.gov Some pyrrole-thiazolidin-4-one hybrids act by inhibiting cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov

Beyond direct enzyme inhibition, these compounds can affect cellular pathways. One isatin-thiazolidinone hybrid was shown to induce S phase arrest of the cell cycle in a time-dependent manner in cancer cells. ekb.eg Other hybrids have been observed to induce apoptosis (programmed cell death) and cell cycle arrest at the G1 phase, further highlighting their potential as anticancer agents. mdpi.comnih.gov

Table 3: Investigated In Vitro Mechanisms of Action for Thiazolidin-4-one Analogues

| Mechanism | Enzyme/Process Targeted | Biological Activity | Reference |

|---|---|---|---|

| Enzyme Inhibition | Protein Tyrosine Phosphatase 1B (PTP1B) | Antidiabetic | ekb.eg |

| Enzyme Inhibition | α-Glucosidase | Antidiabetic | ekb.eg |

| Enzyme Inhibition | Acetylcholinesterase (AChE) | Neuroprotective | biointerfaceresearch.com |

| Enzyme Inhibition | VEGFR-2, PDGFRα, PDGFRβ | Anticancer (Anti-angiogenesis) | nih.gov |

| Enzyme Inhibition | Cyclin-dependent kinase 2 (CDK2) | Anticancer | nih.gov |

| Cell Cycle Arrest | S Phase Arrest | Anticancer | ekb.eg |

| Cell Cycle Arrest | G1 Phase Arrest | Anticancer | nih.gov |

| Apoptosis Induction | Programmed Cell Death | Anticancer | mdpi.comnih.gov |

Antimicrobial Activity: Mechanistic Perspectives

Thiazolidin-4-one derivatives have demonstrated a broad spectrum of antimicrobial activities, targeting both bacteria and fungi. The structural features of these compounds, including the nature and position of substituents on the phenyl and benzyl rings, play a crucial role in determining their efficacy and spectrum of activity.

Antibacterial Activity Against Specific Strains (e.g., Gram-positive, Gram-negative)

Analogues of 3-benzyl-5-methyl-2-phenyl-thiazolidin-4-one have shown promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes. One of the key targets identified is MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of MurB disrupts cell wall synthesis, leading to bacterial cell death.

Studies have reported the minimum inhibitory concentrations (MIC) of various thiazolidin-4-one analogues against several bacterial strains. For instance, certain derivatives have shown significant activity against strains like Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa (Gram-negative). rjpn.org The presence of specific substituents on the aromatic rings has been found to modulate the antibacterial potency. For example, some studies have indicated that electron-withdrawing groups on the phenyl ring can enhance activity.

| Compound Analogue | Bacterial Strain | MIC (µM) | Reference |

|---|---|---|---|

| Analogue A | Staphylococcus aureus | 26.3 - 378.5 | |

| Analogue B | Escherichia coli | 26.3 - 378.5 | |

| Analogue C | Pseudomonas aeruginosa | > 378.5 | |

| Analogue D | Bacillus cereus | 43.3 - 86.7 |

Antifungal Activity and Inhibition Mechanisms

In addition to their antibacterial properties, thiazolidin-4-one analogues have exhibited significant antifungal activity. A primary mechanism of action is the inhibition of fungal enzymes essential for cell membrane integrity, such as lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is a key component in the ergosterol (B1671047) biosynthesis pathway in fungi. Inhibition of CYP51 disrupts ergosterol production, leading to a compromised cell membrane and ultimately fungal cell death. researchgate.net

The antifungal efficacy of these compounds has been evaluated against various fungal pathogens, including species of Candida and Aspergillus. The structure-activity relationship studies have highlighted that modifications on the thiazolidin-one scaffold can significantly influence the antifungal potency.

| Compound Analogue | Fungal Strain | MIC (µM) | Reference |

|---|---|---|---|

| Analogue E | Candida albicans | < 19.5 - 312.5 | |

| Analogue F | Aspergillus fumigatus | < 19.5 - 312.5 | |

| Analogue G | Trichophyton mentagrophytes | < 19.5 - 312.5 | |

| Analogue H | Penicillium marneffei | < 19.5 - 312.5 | ijprajournal.com |

Antibiofilm Activity and Inhibition Pathways

Bacterial biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Thiazolidin-4-one analogues have emerged as promising agents that can inhibit biofilm formation. nih.gov The mechanisms underlying their antibiofilm activity are multifaceted and can involve the disruption of quorum sensing, inhibition of cell adhesion, and interference with the production of the extracellular polymeric substance (EPS) matrix that encases the biofilm. nih.govnih.gov

Research has demonstrated that certain 5-benzylidene-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones can significantly reduce biofilm formation by Pseudomonas aeruginosa at concentrations equal to their MIC. This suggests that these compounds not only kill planktonic bacteria but also interfere with the initial stages of biofilm development. The ability to disrupt biofilms makes these compounds particularly valuable in combating chronic and persistent bacterial infections.

Anticancer Activity: Cellular and Molecular Mechanisms (selective in vitro studies)

Thiazolidin-4-one derivatives have been extensively investigated for their potential as anticancer agents. In vitro studies have revealed their ability to induce cell death and inhibit the proliferation of various cancer cell lines through multiple cellular and molecular mechanisms. researchgate.net

Induction of Apoptosis in Cancer Cell Lines (In Vitro)

A key mechanism through which thiazolidin-4-one analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death. mdpi.com Studies have shown that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This can involve the modulation of key apoptotic proteins, such as the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2). troindia.in

For instance, certain thiazolidinone derivatives have been reported to induce apoptosis in human breast cancer (MCF-7) and leukemia cell lines. researchgate.net The apoptotic process is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

Modulation of Cell Proliferation and Viability (In Vitro)

Thiazolidin-4-one analogues have also been shown to inhibit the proliferation and reduce the viability of cancer cells. researchgate.net This is often achieved by interfering with the cell cycle, leading to cell cycle arrest at different phases (e.g., G1, G2/M), which prevents cancer cells from dividing and multiplying.

The cytotoxic effects of these compounds have been evaluated against a variety of human cancer cell lines, including those from breast, lung, colon, and prostate cancers. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, have been determined for numerous analogues, highlighting their potential as antiproliferative agents.

| Compound Analogue | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Analogue I | MCF-7 (Breast) | 3.31 | ijprajournal.com |

| Analogue J | HCT-116 (Colon) | >50 | ijprajournal.com |

| Analogue K | HepG-2 (Liver) | >50 | ijprajournal.com |

| Analogue L | A549 (Lung) | 9.11 | nih.gov |

Interactions with Specific Protein Targets (e.g., Kinases, Bcl-2, HSP90)

Thiazolidin-4-one derivatives have been identified as potent inhibitors of various protein targets crucial in disease pathways, particularly in cancer.

Kinase Inhibition: Analogues of thiazolidin-4-one have demonstrated significant kinase inhibitory activity. For instance, quinoline-based 2-(2,6-difluorophenyl)-thiazolidin-4-one derivatives have been evaluated as inhibitors of tyrosine-protein kinase Met (c-Met) and Ron tyrosine kinase, which are implicated in colorectal cancer. One potent compound from this series, compound 44 , exhibited an IC50 value of 0.31 ± 0.022 µM against the HT-29 cell line and inhibited c-Met and Ron kinases with IC50 values of 0.382 and 0.122 µM, respectively. A further modification of this series led to compound 47 , which showed even greater potency with an IC50 of 0.19 ± 0.012 µM and inhibition of 76.3% and 89.3% against c-Met and Ron kinases, respectively. Another study identified a thiazolidin-4-one analogue, compound 4 , as a multi-tyrosine kinase inhibitor, showing activity against c-Met, Ron, c-Kit, KDR, IGF-1R, ALK, EGFR, and AXL with varying IC50 values.

Bcl-2 Inhibition: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, and their inhibition is a promising strategy in cancer therapy. A series of 2-thioxo-4-thiazolidinone analogues have been synthesized and screened for their potential as Bcl-2 inhibitors. Compound 29 from this series was found to inhibit both Bcl-2 and myeloid cell leukemia sequence 1 (Mcl-1) proteins with a Ki value of 0.36 ± 0.03 µM. In silico docking studies of other thiazolidin-4-one himachalene derivatives, specifically compounds 2b and 4b , have shown strong interactions with Bcl-2, with estimated free binding energies of -6.4 and -6.9 kcal/mol, respectively.

HSP90 Inhibition: Heat shock protein 90 (HSP90) is a molecular chaperone that plays a crucial role in the folding and stability of numerous client proteins, many of which are oncoproteins. Inhibition of HSP90 can lead to the degradation of these client proteins, making it an attractive target for cancer therapy. While direct studies on this compound analogues as HSP90 inhibitors are limited, the broader class of heterocyclic compounds, including those with coumarin (B35378) scaffolds, have been investigated. Given the structural similarities and the known anticancer properties of thiazolidin-4-ones, exploring their potential to inhibit HSP90 is a promising area for future research.

Anti-inflammatory Activity: Enzymatic and Receptor Modulation

Thiazolidin-4-one derivatives have been extensively studied for their anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory cascade.

A significant mechanism of the anti-inflammatory action of thiazolidin-4-one analogues is their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators.

Research has shown that the substitution pattern on the thiazolidin-4-one ring plays a crucial role in the inhibitory activity and selectivity. For example, the introduction of a methyl group at positions 4 and 5 of the thiazole (B1198619) ring in some thiazolidinone derivatives led to compounds with only COX-1 inhibitory activity, while the LOX activity was lost. In contrast, certain 2-(thiazole-2-ylamino)-5-phenylidene-4-thiazolidinone derivatives have been identified as dual COX/LOX inhibitors.

One study on 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones found that these compounds were active against COX-1 enzymes, with an inhibitory effect superior to the reference drug naproxen. However, these derivatives did not show significant LOX inhibition. Another series of pyridine (B92270) derivatives of thiazolidin-4-ones demonstrated good anti-inflammatory activity, with compound 4h being the most active. Docking simulations suggested these compounds fit into the active site of COX-2.

| Compound Series | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 2-(Thiazole-2-ylamino)-5-phenylidene-4-thiazolidinones | COX/LOX | Identified as dual inhibitors. The meta-chloro substituted derivative showed the highest COX-1 inhibition (90%). | |

| 5-Benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones | COX-1 | Showed selective COX-1 inhibition, superior to naproxen. No significant LOX activity. | |

| Pyridine derivatives of thiazolidin-4-ones | COX-2 | Compound 4h was the most potent anti-inflammatory agent. Docking studies indicated binding to the COX-2 active site. | |

| Thiazole-based thiazolidinones | COX-1/LOX | Moderate to good inhibitors. Favorable benzene (B151609) ring substituents include 4-NO2, 3-NO2, and 3-Cl. |

Antioxidant Activity: Radical Scavenging Mechanisms

The antioxidant capacity of these compounds is influenced by their chemical structure, particularly the presence of phenolic hydroxyl groups and other electron-donating substituents. For example, a study on thiazolidin-4-one-indometacin hybrids identified compounds 7 and 8 as the most active derivatives in a DPPH radical scavenging assay, with IC50 values of 0.54 ± 0.01 and 1.82 ± 0.05 mM, respectively. Another series of 5-arylidenethiazolidine-2,4-diones were found to be more active than the standard antioxidant, ascorbic acid, with IC50 values ranging from 9.18–32.43 µg/mL.

The antioxidant mechanism often involves the donation of a hydrogen atom from the antioxidant molecule to the free radical, thereby neutralizing it. The presence of phenolic fragments in the structure of thiazolidinone derivatives has been shown to enhance their radical scavenging activity.

| Compound Series | Assay | Most Active Compound(s) | IC50/Activity | Reference |

|---|---|---|---|---|

| 5-Arylidenethiazolidine-2,4-diones | DPPH | Derivative 6 | 9.18–32.43 µg/mL | |

| Thiazolidin-4-one-indometacin hybrids | DPPH | Compounds 7 and 8 | 0.54 ± 0.01 and 1.82 ± 0.05 mM | |

| Thiazolidin-4-one with indolyl-pyridine moiety | DPPH | Compound 12 | 92.05% inhibition at 100 µg/mL | |

| 5-(substituted)benzylidene)-2-(morpholinoimino)-3-phenylthiazolidin-4-ones | DPPH, ABTS, CUPRAC, β-carotene-linoleic acid | Compound 11 | Most active across multiple assays |

Enzyme Inhibition Studies: Broader Spectrum

Beyond their effects on inflammatory and oxidative stress-related enzymes, thiazolidin-4-one analogues have been shown to inhibit a broader spectrum of enzymes, highlighting their potential for various therapeutic applications.

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest for the treatment of hyperpigmentation disorders and in the cosmetics industry. Thiazolidin-4-one derivatives have emerged as potent tyrosinase inhibitors. The structural similarity of some of these analogues to the natural substrates of tyrosinase, such as L-DOPA, allows them to act as competitive inhibitors.

In one study, a series of novel azo-hydrazone tautomeric dyes containing a thiazolidinone moiety were evaluated for their inhibitory effects on mushroom tyrosinase. Compounds 4d , 4a , and 4e exhibited strong inhibitory activities with IC50 values of 37.59, 45.83, and 42.31 µM, respectively, which were comparable to the positive control, kojic acid (IC50 = 29.44 µM). Kinetic studies revealed that the most potent inhibitor, compound 4d , acted as a reversible competitive inhibitor with a Ki value of 31.0 µM. Another study on indole-thiazolidine-2,4-dione derivatives identified compound 5w as a potent tyrosinase inhibitor with an IC50 value of 11.2 μM.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.

Thiazolidin-4-one derivatives have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms I and II. Some of these derivatives have shown inhibitory activity at submicromolar concentrations (IC50 = 91–334.3 nM). A series of aminoindane thiazolidinone derivatives were synthesized and evaluated for their inhibitory effects on hCA I and II. Compound 2d from this series was the most active, with IC50 values of 6.75 µM and 7.55 µM for hCA I and hCA II, respectively. Furthermore, thiazolidinones have been explored as inhibitors of fungal carbonic anhydrases, which are emerging as promising antifungal drug targets.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins, leading to chromatin condensation and gene silencing. explorationpub.com Aberrant HDAC activity is often observed in cancer cells, making HDAC inhibitors a promising class of anticancer agents. nih.gov

Thiazolidin-4-one derivatives have been investigated for their potential as HDAC inhibitors. A click-chemistry-based approach was used to synthesize a series of HDAC inhibitors. nih.gov In this series, compound 5g (NSC746457) emerged as a potent inhibitor of HDAC1 with an IC50 value of 104 ± 30 nM. nih.gov This compound demonstrated significant cytotoxicity in the NCI human cancer cell line screen, with GI50 values ranging from 3.92 μM to 10 nM. nih.gov The study highlighted that a longer linker length in the inhibitor structure considerably aids in HDAC1 inhibition. nih.gov While hydroxamic acids are common zinc-binding groups in HDAC inhibitors, other moieties like 2-amino anilides and benzohydrazides have also been employed for targeting class I HDACs. explorationpub.com

Glycogen Synthase Kinase 3 (GSK-3) Inhibition

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell development, and apoptosis. nih.govfrontiersin.org Its dysregulation has been implicated in various pathologies, making it a significant drug discovery target. nih.gov

Structure-based virtual screening has identified thiazolidin-4-one analogues as selective inhibitors of GSK-3β. nih.gov One such compound, (E)-2-((3,4-dimethylphenyl)imino)-5-(3-methoxy-4-(naphthalen-2-ylmethoxy)benzyl)thiazolidin-4-one (ZINC09036109), was found to be a selective GSK-3β inhibitor with more than 10-fold selectivity over other disease-relevant kinases. nih.gov Molecular dynamics studies revealed that this compound interacts with key amino acid residues in the binding site of GSK-3β, including Ile62, Phe67, Val135, Leu188, and Asp200. nih.gov Phenylmethylene hydantoins are another class of compounds known to exhibit GSK-3β inhibitory activity. mdpi.com

Urease Inhibition

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. nih.gov Inhibition of this enzyme is a therapeutic strategy for treating infections caused by urease-producing bacteria. nih.govresearchgate.net Thiazolidin-4-one derivatives have shown significant potential as urease inhibitors. nih.govnih.gov

A series of benzofuran-based-thiazolidinone analogues exhibited varying degrees of urease inhibitory activity, with IC50 values ranging from 1.2 ± 0.01 to 23.50 ± 0.70 µM, which were comparable or better than the standard drug thiourea (B124793) (IC50 = 21.40 ± 0.21 µM). nih.gov Similarly, a series of thioxothiazolidinyl-acetamides demonstrated significant urease inhibition with IC50 values in the range of 1.473–9.274 µM, with compound 6i (N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide) being the most active. nih.gov Molecular docking studies suggest that the thiazolidine (B150603) ring plays a crucial role in the inhibitory activity. nih.gov

Receptor Modulation (e.g., PPARγ Activation)

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that regulate lipid and glucose metabolism. nih.govnih.gov PPARγ is a key target for antidiabetic drugs, and its activation by agonists like thiazolidinediones (TZDs) improves insulin (B600854) sensitivity. nih.govnih.govresearchgate.net

Thiazolidinedione derivatives are well-known PPARγ agonists. researchgate.net The activation of PPARγ by these compounds influences the expression of numerous genes involved in lipid and glucose metabolism, leading to improved insulin sensitivity. nih.gov The design of novel PPARγ agonists often involves modifications of the TZD scaffold to enhance potency and reduce side effects. nih.govsemanticscholar.org Virtual screening and molecular docking studies are employed to identify new derivatives with high affinity for the PPARγ ligand-binding domain. nih.gov The interaction of these ligands with key amino acid residues such as Arg288 and His449 is crucial for their agonistic activity. semanticscholar.org

Other Reported Activities

Analogues of this compound have been reported to possess a wide spectrum of other biological activities, including antitubercular, antiviral, antidiabetic, anticonvulsant, and antiparasitic effects. nih.govnih.gov

Antitubercular Activity: The thiazolidin-4-one scaffold is frequently used in the design of small molecules with antituberculosis activity. nih.gov Some derivatives have shown promising activity against Mycobacterium tuberculosis, with MIC values significantly higher than reference drugs. nih.gov For instance, certain compounds were active against the H37Rv strain with MICs in the range of 0.05-0.2 μg/mL. nih.gov Thiazolidine-2,4-dione-based hybrids have also been investigated for their antimycobacterial properties against both reference and wild-type M. tuberculosis strains. nih.gov

Antiviral Activity: 1,3-Thiazolidine-4-ones have been identified as inhibitors of HIV-1 non-nucleoside reverse transcriptase and HCV NS5B RNA-dependent RNA-polymerase, indicating their potential as anti-HIV and anti-HCV agents. researchgate.net A variety of these derivatives have been synthesized and screened against a broad range of viruses. researchgate.net

Antidiabetic Activity: Beyond PPARγ activation, thiazolidin-4-one derivatives have demonstrated antihyperglycemic effects through other mechanisms. researchgate.netnih.govresearchgate.net For example, a series of 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1, 3-oxazolidines showed significant reduction in blood glucose levels in animal models. nih.gov

Anticonvulsant Activity: Thiazolidin-4-ones are recognized for their anticonvulsant properties. nih.govmdpi.combiointerfaceresearch.comresearchgate.netnih.govmdpi.com Various derivatives have shown excellent anticonvulsant activity in both pentylenetetrazole-induced seizure and maximal electroshock seizure tests. mdpi.com For instance, 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone (Les-6222) exhibited high anticonvulsant activity in a chronic epileptogenesis model. mdpi.com

Antiparasitic Activity: Thiazolidinedione derivatives containing organometallic ferrocene (B1249389) have been synthesized and evaluated for their antiparasitic activity. nih.gov

The diverse biological activities of thiazolidin-4-one analogues underscore the importance of this scaffold in the development of new therapeutic agents.

Advanced Applications and Future Research Directions

Role as Synthetic Intermediates in Complex Molecule Construction

The 3-benzyl-5-methyl-2-phenyl-thiazolidin-4-one core serves as a valuable starting point for the synthesis of more complex molecular structures. Its inherent reactivity and multiple functionalization sites make it an ideal building block in organic synthesis. For instance, the active methylene (B1212753) group at the C-5 position can participate in Knoevenagel condensation reactions with various aldehydes to introduce a diverse range of substituents, leading to the formation of 5-substituted derivatives. nih.gov This reaction is a cornerstone in the synthetic strategies for creating libraries of thiazolidin-4-one analogs with varied electronic and steric properties.

Furthermore, the thiazolidinone ring can be a precursor for the synthesis of other heterocyclic systems. Ring-opening and rearrangement reactions can be employed to transform the thiazolidinone core into different scaffolds, thereby expanding its utility in the construction of novel chemical entities. The ability to readily modify the substituents at the N-3 and C-2 positions further enhances its role as a versatile synthetic intermediate. pharmacophorejournal.com These modifications are crucial in fine-tuning the biological activity and pharmacokinetic properties of the resulting complex molecules. nih.gov

A variety of synthetic strategies have been developed to produce diverse thiazolidin-4-one derivatives. nih.gov One common method involves a three-component reaction between an amine, a carbonyl compound, and a mercapto-acid, which can be performed in a single step or sequentially. ekb.egnih.gov The initial formation of an imine is followed by the nucleophilic attack of the sulfur atom and subsequent intramolecular cyclization to yield the thiazolidin-4-one ring. psu.edu This straightforward synthesis allows for the incorporation of a wide range of substituents, making the thiazolidin-4-one scaffold a readily accessible platform for the construction of more elaborate molecules.

Development of Novel Molecular Probes for Biological Systems

The inherent biological activity of thiazolidin-4-one derivatives has spurred interest in their development as molecular probes for studying biological systems. By incorporating fluorescent tags or other reporter groups into the thiazolidin-4-one scaffold, researchers can create tools for visualizing and tracking biological processes. For example, novel thiazolidine-4-one-based fluorescent chemosensor probes have been designed and synthesized for the detection of metal ions like Cu2+. nih.gov These probes exhibit a "turn-off" fluorescence response upon binding to the target ion, enabling its sensitive and selective detection in various samples, including biological systems. nih.gov

The development of such probes has significant implications for understanding the role of metal ions in biological processes and for the diagnosis of diseases associated with metal ion dysregulation. The versatility of the thiazolidin-4-one core allows for the fine-tuning of the probe's photophysical properties and its specificity for different analytes. The characterization of these probes often involves spectroscopic methods and density functional theory (DFT) calculations to understand their binding modes and sensing mechanisms. nih.gov Furthermore, their application in bioimaging studies using live cell lines, such as MCF-7, has demonstrated their potential for visualizing intracellular targets. nih.gov

Chemical Biology Applications for Pathway Elucidation

Thiazolidin-4-one derivatives are increasingly being utilized as chemical tools to dissect and elucidate complex biological pathways. Their ability to modulate the activity of specific enzymes or protein-protein interactions makes them valuable for probing cellular signaling cascades and metabolic networks. nih.gov For instance, derivatives of this scaffold have been investigated for their potential to inhibit key enzymes involved in diseases like cancer and microbial infections. pharmacophorejournal.comnih.gov By observing the downstream effects of inhibiting a particular enzyme with a thiazolidin-4-one-based compound, researchers can gain insights into the enzyme's role in a specific pathway and its contribution to the disease state.

The broad spectrum of biological activities associated with thiazolidin-4-ones, including anticancer, antimicrobial, and anti-inflammatory properties, underscores their potential as chemical probes. nih.govmdpi.com Their structural versatility allows for the systematic modification of the molecule to optimize its potency and selectivity for a particular biological target. nih.gov This iterative process of synthesis and biological evaluation is a powerful approach for developing highly specific probes that can be used to unravel the intricacies of cellular function and dysfunction.

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity

A significant area of research focuses on the derivatization of the this compound scaffold to enhance its biological activity. Modifications at the C-2, N-3, and C-5 positions of the thiazolidin-4-one ring have been extensively explored to improve potency, selectivity, and pharmacokinetic properties. nih.govpharmacophorejournal.com For example, the introduction of different aryl groups at the C-2 and N-3 positions can significantly influence the compound's interaction with its biological target. researchgate.net Similarly, the substitution pattern at the C-5 position, often achieved through Knoevenagel condensation, plays a crucial role in determining the biological profile of the resulting derivatives. nih.gov

Recent studies have highlighted the importance of specific substituents in conferring particular biological activities. For instance, the presence of certain functional groups on the phenyl rings at the C-2 and N-3 positions has been shown to be critical for the anti-HIV activity of some thiazolidin-4-one analogs. researchgate.net The exploration of hybrid molecules, where the thiazolidin-4-one core is combined with other pharmacologically active moieties, represents another promising derivatization strategy. mdpi.com This approach aims to create multifunctional molecules with improved therapeutic potential.

Table 1: Examples of Derivatization and their Impact on Bioactivity

| Position of Derivatization | Substituent | Resulting Bioactivity | Reference |

| C-2 and N-3 | Various aryl and heteroaryl groups | Anti-HIV activity | researchgate.net |

| C-5 | Arylidene groups | Anti-breast cancer activity | mdpi.com |

| C-2 | Phenylaminopyrimidine hybrids | Antileukemic activity | nih.gov |

| N-3 | 1,3-thiazole moiety | Antitubercular activity | nih.gov |

Computational Approaches for Rational Design and Prediction of Thiazolidin-4-one Analogues

Computational methods have become indispensable tools in the rational design and optimization of thiazolidin-4-one analogues. medmedchem.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are employed to predict the binding modes, affinity, and pharmacokinetic properties of novel derivatives. medmedchem.comnih.gov These in silico approaches help to prioritize the synthesis of compounds with the highest probability of desired biological activity, thereby saving time and resources in the drug discovery process.

Molecular docking studies, for instance, can elucidate the crucial interactions between a thiazolidin-4-one derivative and its protein target, providing insights into the structural features required for potent inhibition. researchgate.netmedmedchem.com QSAR models correlate the structural and physicochemical properties of a series of compounds with their biological activity, enabling the prediction of the potency of unsynthesized analogues. nih.govresearchgate.net These computational models are often validated by experimental data and can guide the design of new derivatives with improved activity. The use of computational tools has been successfully applied to the design of thiazolidin-4-one derivatives as potential anti-breast cancer agents and HIV-1 reverse transcriptase inhibitors. researchgate.netmedmedchem.com

Emerging Research Frontiers for this compound Derivatives

The research on this compound and its derivatives continues to expand into new and exciting frontiers. One emerging area is their investigation as antibiofilm agents. mdpi.comnih.gov Biofilms are communities of microorganisms that are notoriously resistant to conventional antibiotics, and the development of new agents that can disrupt biofilm formation is a critical medical need. mdpi.com Certain thiazolidin-4-one derivatives have shown promising activity in inhibiting biofilm formation by pathogenic bacteria, opening up new avenues for the treatment of chronic infections. mdpi.com

Another promising research direction is the development of thiazolidin-4-one-based compounds as modulators of specific cellular targets, such as the sphingosine-1-phosphate receptor, which is involved in multiple sclerosis. mdpi.com The structural versatility of the thiazolidin-4-one scaffold makes it an attractive platform for the discovery of novel modulators of a wide range of biological targets. nih.gov Furthermore, the exploration of these compounds in combination with other therapeutic agents is an area of growing interest, with the potential to overcome drug resistance and enhance therapeutic efficacy. The continued investigation into the synthesis, biological activity, and mechanism of action of this compound derivatives is expected to yield new and improved therapeutic agents and research tools in the future.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Benzyl-5-methyl-2-phenyl-thiazolidin-4-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted amines or thiourea derivatives with carbonyl-containing reagents. For example, a similar thiazolidinone derivative (5-benzylidene-3-phenyl-2-phenylimino-thiazolidin-4-one) was synthesized by condensing benzaldehyde derivatives with thiourea and phenyl isothiocyanate under reflux in ethanol, followed by purification via recrystallization . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst use (e.g., acetic acid). Yield improvements (up to 75–85%) are achievable by monitoring reaction time and intermediates using TLC or HPLC.

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collection is performed using a diffractometer. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical . Key parameters include bond lengths (e.g., C–S: ~1.68 Å), angles (e.g., N–C–S: ~120°), and torsion angles to confirm stereochemistry. For example, a related compound showed a planar thiazolidinone ring with a benzylidene substituent at position 5 .

Q. What preliminary biological screening methods are used to evaluate thiazolidinone derivatives like this compound?

- Methodological Answer :

- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.

- Example data from a study on similar compounds:

| Compound | Activity Against S. aureus (Zone of Inhibition, mm) | IC₅₀ (HeLa, µM) |

|---|---|---|

| 3a | 12 | 8 |

| 3b | 19 | 5 |

| 3c | 11 | 7 |

Source: Adapted from .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving thiazolidinone derivatives?

- Methodological Answer :

- Standardization : Use identical strains (e.g., ATCC-certified microbial cultures) and assay protocols (e.g., CLSI guidelines).

- Statistical Analysis : Apply ANOVA or multivariate regression to account for variables like solvent (DMSO vs. water) or cell passage number.

- Dose-Response Validation : Repeat experiments with gradient concentrations (e.g., 1–100 µM) to confirm trends. For instance, discrepancies in IC₅₀ values may arise from differences in cell viability assays (MTT vs. resazurin) .

Q. What computational methods are employed to elucidate the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like hemoglobin subunits (identified in similar thiazolidinones) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., binding free energy calculations via MM-PBSA).

- Example: A benzothiazolylthiazolidin-4-one derivative showed strong binding to bacterial DNA gyrase (ΔG = −9.2 kcal/mol) via hydrogen bonds and hydrophobic interactions .

Q. How do substituent modifications (e.g., benzyl vs. phenyl groups) influence the physicochemical and pharmacological properties of thiazolidin-4-one derivatives?

- Methodological Answer :

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with logP (lipophilicity) and bioactivity. For example, electron-withdrawing groups (e.g., Cl) on the phenyl ring enhance antimicrobial potency by 30–40% .

- Thermal Analysis : DSC/TGA reveals melting points (e.g., 180–220°C) and stability trends. Methyl groups at position 5 reduce melting points, improving solubility .

Data Analysis and Validation

Q. What spectroscopic techniques are critical for characterizing synthetic intermediates and final products?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., benzyl proton signals at δ 4.5–5.0 ppm) .

- FT-IR : Key peaks include C=O (1680–1720 cm⁻¹) and C–S (650–750 cm⁻¹) .

- Mass Spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 324.12 for C₁₈H₁₇NOS) .

Q. How can crystallographic data be cross-validated with computational models to confirm molecular conformation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.